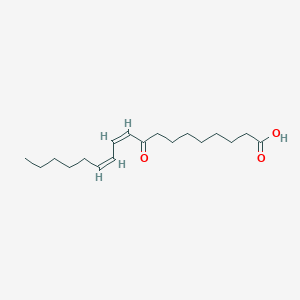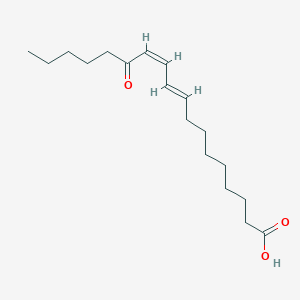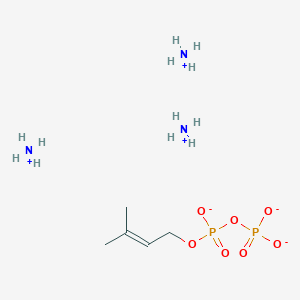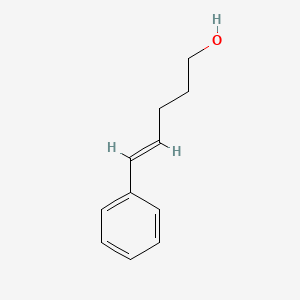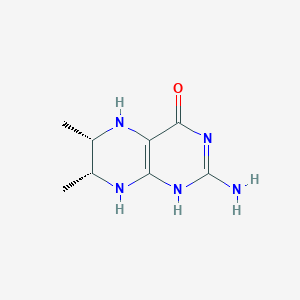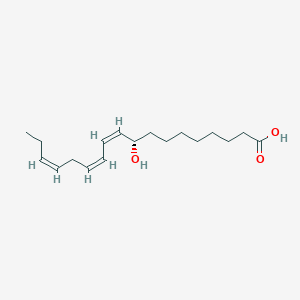
10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- is a polyunsaturated fatty acid derivative It is characterized by the presence of multiple double bonds and a hydroxyl group, which contribute to its unique chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- typically involves the hydroxylation of linoleic acid. One common method includes the use of enzymes such as lipoxygenases, which catalyze the addition of a hydroxyl group to the fatty acid chain. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the desired regio- and stereoselectivity.
Industrial Production Methods
Industrial production of 10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound in large quantities. These methods are advantageous due to their efficiency and sustainability compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated fatty acid derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions may use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto or aldehyde derivatives, while reduction results in saturated fatty acids.
科学的研究の応用
10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: Research explores its potential anti-inflammatory and anti-cancer properties.
Industry: It is utilized in the production of bio-based materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds allow it to participate in various biochemical reactions, influencing cellular processes such as inflammation and apoptosis. The compound may act on enzymes and receptors involved in these pathways, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Linoleic Acid: A precursor to 10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)-, it is a polyunsaturated fatty acid with two double bonds.
Arachidonic Acid: Another polyunsaturated fatty acid with four double bonds, involved in the synthesis of eicosanoids.
9-Hydroxy-10,12-octadecadienoic Acid: A similar hydroxylated fatty acid with different double bond positions.
Uniqueness
10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- is unique due to its specific hydroxylation and double bond configuration, which confer distinct chemical and biological properties. Its ability to modulate specific biochemical pathways makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(9S,10Z,12Z,15Z)-9-hydroxyoctadeca-10,12,15-trienoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11-/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGGEAZDTKMXSI-PTWZGEDYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C/[C@H](CCCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propyl-[[4-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852403.png)
![Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852409.png)
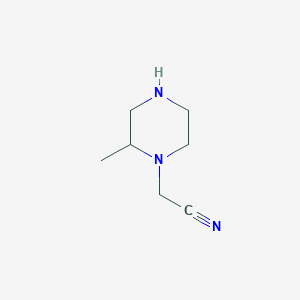
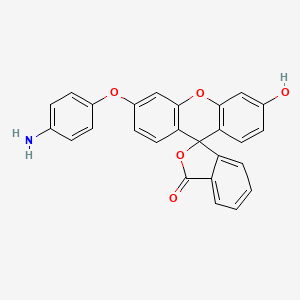
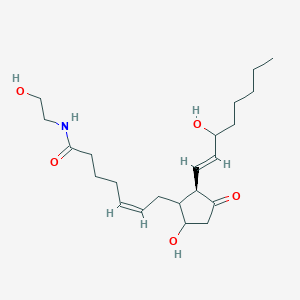
![[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B7852448.png)
